molecular formula C14H4Br4INO2 B5126933 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5126933
M. Wt: 664.7 g/mol
InChI Key: FFFFXUTVAJSNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione, also known as TBID, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a derivative of isoindole-1,3(2H)-dione and is widely used in various applications, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA damage and ultimately cell death. The inhibition of DNA topoisomerase II is a well-established mechanism of action for various anticancer drugs, and 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has shown promising results in preclinical studies as a potential anticancer agent.
Biochemical and Physiological Effects:
4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is its potent anticancer activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
One of the limitations of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain a pure product. This can make it challenging to scale up the synthesis of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione for large-scale applications.

Future Directions

There are several future directions for the study of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient and scalable synthesis methods for 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione. This would enable the production of larger quantities of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione for use in various applications.
Another area of research is the investigation of the potential use of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione in combination with other anticancer drugs. This could lead to the development of more effective cancer treatments with fewer side effects.
Furthermore, the use of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be further explored. This could lead to the development of new therapies for these debilitating diseases.
Conclusion:
In conclusion, 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione, or 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione, is a chemical compound that has gained significant attention in scientific research in recent years. Its potent anticancer activity and potential use in the treatment of other diseases make it a promising compound for further study. The development of more efficient and scalable synthesis methods and the investigation of its use in combination with other anticancer drugs are important future directions for the study of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione.

Synthesis Methods

The synthesis of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-iodophenylacetic acid with 4,5,6,7-tetrabromoisoindoline-1,3-dione in the presence of a catalyst. The reaction proceeds through a series of steps, including bromination, cyclization, and oxidation, to yield 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione as the final product. The synthesis of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In materials science, 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. These materials have shown promising properties, such as high thermal stability and fluorescence, which make them suitable for a wide range of applications, including optoelectronics and sensing.

properties

IUPAC Name

4,5,6,7-tetrabromo-2-(3-iodophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br4INO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-2-5(19)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFFXUTVAJSNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

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